molecular formula C23H32F3N3O5 B560331 ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 1240514-89-9

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B560331
CAS No.: 1240514-89-9
M. Wt: 487.52
InChI Key: QEFQJTFXOBPBLZ-UNTBIKODSA-N
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Mechanism of Action

Target of Action

VU0364572 TFA salt is an orally active and selective allosteric agonist of the M1 muscarinic receptor . The M1 muscarinic receptor is a G-protein coupled receptor that plays a crucial role in the central nervous system, particularly in cognition and memory processes .

Mode of Action

VU0364572 TFA salt interacts with the M1 muscarinic receptor, inducing concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation . This interaction results in the activation of the receptor and subsequent intracellular signaling cascades .

Biochemical Pathways

The activation of the M1 muscarinic receptor by VU0364572 TFA salt affects several biochemical pathways. One key pathway involves the protein kinase C (PKC) . The activation of PKC leads to the phosphorylation of various proteins, including KCNQ2, NR1, and MARCKS . These phosphorylation events can modulate neuronal signaling and contribute to the compound’s effects on cognition and memory .

Pharmacokinetics

VU0364572 TFA salt is orally active and has good penetration into the central nervous system . It has a half-life of approximately 45 minutes , indicating a relatively rapid metabolism and elimination. The pharmacokinetic properties of VU0364572 TFA salt contribute to its bioavailability and potential for therapeutic use .

Result of Action

The activation of the M1 muscarinic receptor by VU0364572 TFA salt has several molecular and cellular effects. It has been shown to have neuroprotective potential, preventing memory impairments and reducing neuropathology in models of Alzheimer’s Disease . Specifically, it can significantly reduce levels of soluble and insoluble Aβ 40,42 in the cortex and hippocampus, and decrease oligomeric (oAβ) levels in the cortex .

Action Environment

The action, efficacy, and stability of VU0364572 TFA salt can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and effects can be affected by factors such as the physiological state of the individual, the presence of other drugs, and specific characteristics of the disease state . .

Biochemical Analysis

Biochemical Properties

VU0364572 TFA salt interacts with the M1 muscarinic receptor, a type of G protein-coupled receptor . It acts as an agonist, binding to the receptor and inducing a biochemical response . This interaction is selective, meaning it primarily affects the M1 receptor and has little effect on other types of muscarinic receptors .

Cellular Effects

VU0364572 TFA salt influences cell function by modulating the activity of the M1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce concentration-dependent increases in calcium mobilization and ERK1/2 phosphorylation in CHO cells transfected with the human M1 receptor .

Molecular Mechanism

The molecular mechanism of VU0364572 TFA salt involves binding to the M1 receptor and activating it . This leads to changes in intracellular signaling pathways, which can result in altered gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of VU0364572 TFA salt can change over time . For example, it has been shown to promote phosphorylation of certain proteins in a time-dependent manner .

Dosage Effects in Animal Models

The effects of VU0364572 TFA salt can vary with different dosages in animal models . For example, it has been shown to have neuroprotective effects in a mouse model of Alzheimer’s disease when administered at a certain dosage .

Metabolic Pathways

VU0364572 TFA salt is involved in the cholinergic signaling pathway, which is mediated by muscarinic receptors . It can interact with various enzymes and cofactors as part of this pathway .

Transport and Distribution

The transport and distribution of VU0364572 TFA salt within cells and tissues are likely influenced by its physicochemical properties and its interactions with the M1 receptor .

Subcellular Localization

The subcellular localization of VU0364572 TFA salt is likely determined by its interactions with the M1 receptor . As an agonist of this receptor, it may be localized to areas of the cell where the receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0364572 trifluoroacetate salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of VU0364572 trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

VU0364572 trifluoroacetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Scientific Research Applications

VU0364572 trifluoroacetate salt has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VU0364572 trifluoroacetate salt is unique due to its high selectivity for the M1 muscarinic acetylcholine receptor and its demonstrated neuroprotective potential in preclinical studies. This makes it a promising candidate for further research and development in the field of neurodegenerative diseases .

Properties

IUPAC Name

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQJTFXOBPBLZ-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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